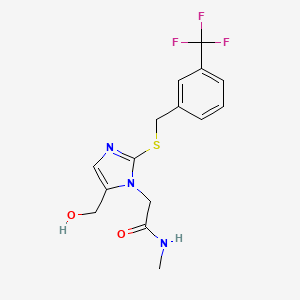![molecular formula C11H10F3N3O2 B2945456 {(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine CAS No. 1153759-38-6](/img/structure/B2945456.png)
{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms . They are part of many biologically active compounds and are used in the development of new drugs .
Synthesis Analysis
1,2,4-Oxadiazoles can be synthesized through several methods. One common method involves the cyclodehydration of amidoximes .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is planar and can participate in π-stacking interactions, which can be useful in drug design .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo a variety of chemical reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
1,2,4-Oxadiazoles are generally stable compounds. They have good electron-accepting properties due to the presence of the nitrogen and oxygen atoms in the ring .Aplicaciones Científicas De Investigación
Antifungal Applications
A novel series of compounds related to 1,2,4-oxadiazole derivatives have been synthesized and evaluated for antifungal activity against various human pathogenic fungal strains, showing promising results. Molecular docking studies further support these compounds' potential as antifungal agents due to their favorable interactions with target enzymes like C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase (Urja D. Nimbalkar et al., 2016).
Anticancer Applications
Research into 1,2,4-oxadiazol derivatives has also highlighted their potential in cancer treatment. Synthesized compounds demonstrated good to moderate activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast), suggesting a promising direction for developing new anticancer drugs (T. Yakantham et al., 2019).
Antimicrobial and Antioxidant Activities
The synthesis of new 1,2,4-oxadiazole derivatives has been explored for their potential antimicrobial and antioxidant activities. Some compounds exhibit significant antibacterial and antifungal activity, with certain derivatives also showing radical scavenging and ferric ions (Fe3+) reducing capabilities. These findings indicate the versatility of 1,2,4-oxadiazole derivatives in both antimicrobial and antioxidant applications (A. R. Saundane et al., 2013).
Mecanismo De Acción
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, have been reported to exhibit broad-spectrum biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit enzymes like thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and DNA synthesis, and their inhibition can lead to the cessation of these processes.
Biochemical Pathways
For instance, they can inhibit telomerase activity, focal adhesion kinase (FAK), target thymidylate synthase, inhibit the B-cell lymphoma 2, inhibit the NF-kB signaling pathway, and target tubulin polymerization .
Pharmacokinetics
Some oxadiazole derivatives have been reported to undergo metabolic pathways that include oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring followed by either deacetylation or hydrolysis of the resulting diacyl hydrazide . These processes can impact the bioavailability of the compound.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Direcciones Futuras
Propiedades
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-6-16-10(17-19-6)9(15)7-4-2-3-5-8(7)18-11(12,13)14/h2-5,9H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYOFMIIYXVURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

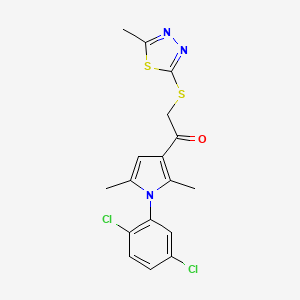
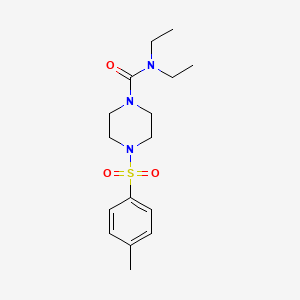


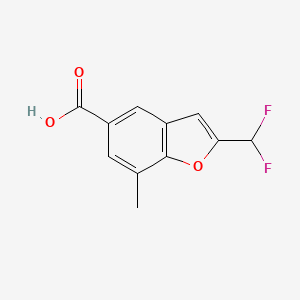
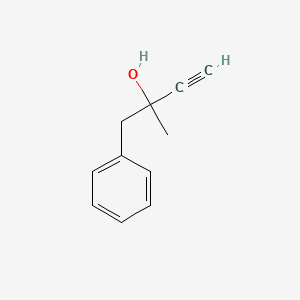
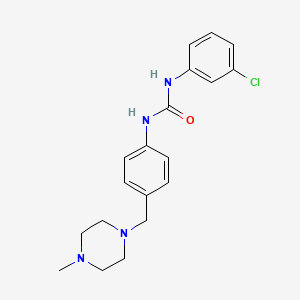
![2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2945389.png)
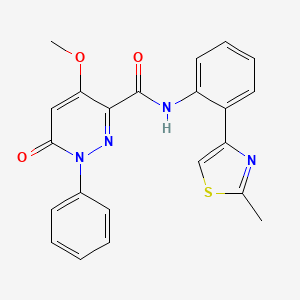

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2945392.png)
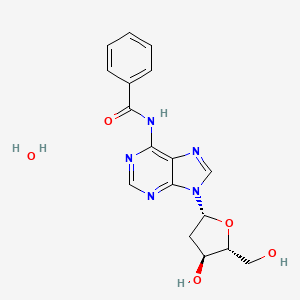
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2945395.png)
